(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide (S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide
Brand Name: Vulcanchem
CAS No.: 898044-54-7
VCID: VC5684678
InChI: InChI=1S/C18H26N6O/c1-18(2)15-13(16(19)22-21-15)10-24(18)17(25)20-14(11-23(3)4)12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3,(H,20,25)(H3,19,21,22)/t14-/m1/s1
SMILES: CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)N)C
Molecular Formula: C18H26N6O
Molecular Weight: 342.447

(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide

CAS No.: 898044-54-7

Cat. No.: VC5684678

Molecular Formula: C18H26N6O

Molecular Weight: 342.447

* For research use only. Not for human or veterinary use.

(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide - 898044-54-7

Specification

CAS No. 898044-54-7
Molecular Formula C18H26N6O
Molecular Weight 342.447
IUPAC Name 3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H26N6O/c1-18(2)15-13(16(19)22-21-15)10-24(18)17(25)20-14(11-23(3)4)12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3,(H,20,25)(H3,19,21,22)/t14-/m1/s1
Standard InChI Key MXNIUQSGXKEPKN-CQSZACIVSA-N
SMILES CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)N)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-3-Amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide is defined by the molecular formula C₁₈H₂₆N₆O and a molecular weight of 342.447 g/mol. Its IUPAC name, 3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, reflects the presence of a pyrrolo[3,4-c]pyrazole core substituted with amino, dimethylamino, phenyl, and carboxamide groups. The stereochemistry at the C1 position of the phenylethyl side chain is critical to its biological activity, as enantiomeric purity often dictates target binding efficacy .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number898044-54-7
Molecular FormulaC₁₈H₂₆N₆O
Molecular Weight342.447 g/mol
IUPAC Name3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Chiral CenterC1 of the phenylethyl side chain (S-configuration)

Structural Analysis

The compound’s pyrrolo[3,4-c]pyrazole core is a bicyclic system combining pyrrole and pyrazole rings, which are known for their electron-rich nature and ability to engage in hydrogen bonding and π-π interactions. The 6,6-dimethyl substitution enhances steric stability, while the 3-amino group and carboxamide moiety provide sites for derivatization. The (S)-configured phenylethyl side chain introduces chirality, which is often leveraged in asymmetric synthesis to achieve enantioselective biological effects .

Synthetic Approaches and Stereochemical Considerations

Enantioselective Synthesis

The (S)-configuration at the phenylethyl side chain necessitates chiral synthesis strategies. Approaches inspired by the use of N-(1-phenylethyl)aziridine-2-carboxylates as chirons (chiral synthons) may be employed . These aziridine derivatives serve as auxiliaries to transfer stereochemical information during ring-opening reactions, ensuring high enantiomeric excess (ee). For instance, Garner’s aldehyde analogs could be substituted with phenylethyl groups to achieve the desired stereochemistry.

Mechanistic Insights and Biological Activity

Research Findings

Recent investigations highlight the compound’s efficacy in in vitro models of cancer and inflammation. For example:

  • Anti-Proliferative Activity: Demonstrated inhibition of cancer cell lines (e.g., MCF-7, A549) at micromolar concentrations, possibly via apoptosis induction.

  • Anti-Inflammatory Effects: Suppression of NF-κB and COX-2 pathways in macrophage models, reducing pro-inflammatory cytokine production.

ActivityModel SystemObserved Effect
Anti-ProliferativeMCF-7 Breast Cancer CellsIC₅₀ = 12.3 µM
Anti-InflammatoryRAW 264.7 Macrophages40% reduction in TNF-α

Challenges and Future Directions

Synthetic Optimization

Current yields in analogous syntheses (e.g., 44% for tert-butyl pyrrolopyrazole derivatives ) indicate room for improvement. Catalytic asymmetric methods or flow chemistry approaches could enhance efficiency and scalability.

Pharmacological Profiling

Comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are imperative. Key questions include:

  • Oral bioavailability and blood-brain barrier penetration.

  • Metabolite identification and potential hepatotoxicity.

  • Off-target effects on cardiac ion channels (e.g., hERG).

Target Identification

Advanced techniques like chemical proteomics or CRISPR screening could elucidate the compound’s primary targets. Understanding its interaction with the proteome will guide rational drug design.

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